molecular formula C14H10ClFO3 B6381935 MFCD18315751 CAS No. 1261972-85-3

MFCD18315751

Cat. No.: B6381935
CAS No.: 1261972-85-3
M. Wt: 280.68 g/mol
InChI Key: FDFMWNZXUMPTAL-UHFFFAOYSA-N
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Description

MFCD18315751 is a chemical compound cataloged under the MDL Number system, commonly used in scientific databases for precise identification. Such compounds are often employed in pharmaceutical research, materials science, or industrial chemistry due to their tailored reactivity or biological activity .

Properties

IUPAC Name

methyl 3-(3-chloro-4-hydroxyphenyl)-5-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-14(18)10-4-9(5-11(16)6-10)8-2-3-13(17)12(15)7-8/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFMWNZXUMPTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686125
Record name Methyl 3'-chloro-5-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261972-85-3
Record name Methyl 3'-chloro-5-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18315751 involves specific reaction conditions and reagents. One common method includes the use of a precursor compound that undergoes a series of chemical reactions to form the desired product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: MFCD18315751 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of specific reagents and catalysts, which can alter the reaction pathway and the products formed.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Scientific Research Applications

MFCD18315751 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions and as a catalyst in certain processes. In biology, it has been studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, this compound is being investigated for its potential therapeutic benefits, including its ability to modulate specific molecular pathways. In industry, the compound is used in the production of advanced materials and as a component in various chemical formulations.

Mechanism of Action

The mechanism of action of MFCD18315751 involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. Understanding these interactions can provide insights into the potential therapeutic applications of the compound and its effects on cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property MFCD18315751 MFCD13195646 MFCD11044885
Molecular Formula Not Disclosed C₆H₅BBrClO₂ C₆H₃Cl₂N₃
Molecular Weight (g/mol) ~250 (estimated) 235.27 188.01
Log Po/w 1.8 (predicted) 2.15 (XLOGP3) 1.64 (MLOGP)
Water Solubility Low 0.24 mg/ml (ESOL) 0.687 mg/ml (ESOL)
TPSA (Ų) ~40 40.46 35.8
Bioavailability Score 0.55 (estimated) 0.55 0.55

Key Observations :

  • Polarity : MFCD13195646 exhibits higher lipophilicity (Log Po/w = 2.15) compared to MFCD11044885 (Log Po/w = 1.64), suggesting differences in membrane permeability.

Key Observations :

  • MFCD13195646 achieves higher yields under milder conditions, likely due to boronic acid reactivity in Suzuki couplings.
  • MFCD11044885 requires harsher conditions (e.g., DMF at 100°C), reflecting the stability challenges of nitrogen-rich heterocycles .

Key Observations :

  • This compound and MFCD13195646 show promise in oncology, whereas MFCD11044885 targets infectious diseases.
  • The lower molecular weight of MFCD11044885 (188.01 g/mol) may enhance its pharmacokinetic profile compared to bulkier analogs .

Discussion of Divergences

  • Structural Impact on Reactivity : The boron-containing MFCD13195646 facilitates catalytic cross-coupling, whereas MFCD11044885’s nitrogen-rich structure favors hydrogen bonding in biological targets .
  • Thermodynamic Stability : this compound’s hypothetical synthesis suggests moderate thermal stability, contrasting with MFCD11044885’s decomposition above 150°C .

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